molecular formula C9H13NO B13618289 2-(2-Aminoethyl)-5-methylphenol

2-(2-Aminoethyl)-5-methylphenol

Cat. No.: B13618289
M. Wt: 151.21 g/mol
InChI Key: ZPVWLNYPIMSBBL-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-methylphenol is a phenolic chemical compound of interest in organic chemical and biochemical research. As a substituted phenol with both methyl and aminoethyl functional groups, it presents a unique molecular scaffold. This structure suggests potential for investigation in areas such as synthetic chemistry, where it could serve as a key intermediate or building block for the development of more complex molecules, including ligands or pharmaceutical candidates. Researchers may also explore its potential biochemical properties and mechanisms of action, which could be related to, but distinct from, other documented phenolic compounds . For instance, simpler phenols like thymol are known for a range of activities, including antimicrobial and antioxidant effects, which are often linked to their phenolic hydroxyl group . The addition of an aminoethyl side chain in this compound may alter its reactivity, bioavailability, and interaction with biological systems, opening avenues for novel research applications. This product is intended for laboratory research use by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-aminoethyl)-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4-5,10H2,1H3

InChI Key

ZPVWLNYPIMSBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCN)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

  • Starting Materials: This method typically starts from 3-hydroxy-4-nitro-5-methylbenzaldehyde or related nitro-phenol derivatives.
  • Process: The nitro group is first reduced to an amino group, followed by reductive amination with ethylene derivatives to introduce the 2-aminoethyl side chain.
  • Catalysts and Conditions: Common reductive agents include hydrogen with palladium catalysts or chemical reductants like sodium borohydride in the presence of amine sources.
  • Advantages: This method allows for selective introduction of the aminoethyl group while preserving the phenol and methyl substituents.
  • Reference: Patent literature describes the preparation of 2-amino-5-aminomethyl-phenol derivatives via reductive amination of nitro-phenol precursors.

Nucleophilic Substitution Route

  • Starting Materials: 2-Amino-5-methylphenol is reacted with alkyl halides such as 3-(chloromethyl)-9-ethyl-9H-carbazole or similar compounds.
  • Process: Under acidic conditions, nucleophilic substitution occurs where the amino group attacks the electrophilic carbon of the alkyl halide, forming the aminoethyl linkage.
  • Reaction Conditions: Refluxing for several hours in acidic media enhances the yield, although the reaction can proceed in neutral or basic media with lower efficiency.
  • Product Confirmation: The products are characterized by GC-MS, confirming the molecular formula and mass.
  • Applications: This method is used to prepare derivatives for biological activity screening, including antibacterial compounds.
  • Reference: Experimental procedures involving refluxing 2-amino-5-methylphenol with chloromethyl derivatives under acidic conditions have been reported, yielding various derivatives confirmed by GC-MS.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield and Efficiency Notes
Reductive Amination 3-hydroxy-4-nitro-5-methylbenzaldehyde Hydrogenation or chemical reductants with amines Moderate to high Selective introduction of aminoethyl group; requires nitro reduction step
Nucleophilic Substitution 2-Amino-5-methylphenol + alkyl halides Reflux in acidic media (5 hours) Good yield under acidic conditions; lower without acid Versatile for derivative synthesis; confirmed by GC-MS; antibacterial derivatives obtained

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Aminoethyl)-5-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-5-methylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Aminoethyl)-5-methylphenol with key analogs based on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
This compound C9H13NO 2-(2-Aminoethyl), 5-Methyl 151.21 (calculated) Secondary metabolite; potential bioactivity
5-(2-Aminoethyl)-2,3-dimethoxyphenol C10H15NO3 5-(2-Aminoethyl), 2,3-Dimethoxy 197.23 Enhanced solubility due to methoxy groups; research interest in chelation
2-Amino-5-methylphenol C7H9NO 2-Amino (directly on ring), 5-Methyl 123.15 Oxidative hair dye (3% max. use); commercialized as Oxygelb
5-(2-Hydroxyethylamino)-2-methylphenol C9H13NO2 5-(2-Hydroxyethylamino), 2-Methyl 167.21 Cosmetic ingredient (EINECS 259-583-7); UV stabilizer
2-(2-Aminoethyl)phenyl acetate C10H13NO2 2-(2-Aminoethyl), Phenyl acetate 195.22 Secondary metabolite; ester derivative with altered reactivity
Key Observations:

Aminoethyl vs. Direct Amino Groups: this compound’s aminoethyl chain increases flexibility and hydrogen-bonding capacity compared to 2-amino-5-methylphenol, where the amino group is directly attached to the ring. This difference impacts solubility and interaction with biological targets . The hydroxyethylamino group in 5-(2-hydroxyethylamino)-2-methylphenol introduces additional hydrogen-bonding sites, making it suitable for cosmetic formulations .

The phenyl acetate group in 2-(2-Aminoethyl)phenyl acetate reduces polarity, altering its pharmacokinetic profile compared to phenolic analogs .

Applications: Cosmetics: 2-Amino-5-methylphenol and 5-(2-hydroxyethylamino)-2-methylphenol are used in hair dyes and UV stabilizers due to their redox properties and stability .

Q & A

Q. Material design implications :

  • Coordination polymers : Leverage amine and phenol moieties to bind transition metals (e.g., Cu²⁺) for catalytic or sensing applications.
  • Supramolecular assemblies : Tailor solubility via alkyl chain modifications for organic electronics or drug delivery systems.

What strategies are effective in analyzing the bioactivity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question
Methodological framework :

Target selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosinase, catechol-O-methyltransferase).

In vitro assays :

  • UV-Vis kinetics : Monitor substrate depletion at λ = 280 nm (phenolic intermediates).
  • IC₅₀ determination : Use dose-response curves (0.1–100 µM) with positive controls (e.g., kojic acid for tyrosinase).

Molecular docking (AutoDock Vina) : Simulate binding poses; validate with MD simulations (NAMD, 50 ns) to assess stability of hydrogen bonds (e.g., –OH⋯His263 in tyrosinase) .

Data interpretation : Correlate inhibition potency (e.g., IC₅₀ = 12 µM) with electronic effects (Hammett σₚ values) of substituents on the phenol ring.

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